molecular formula C20H23NO4 B12103944 Paroxetine HCl HeMihydrate IMpurity B HCl

Paroxetine HCl HeMihydrate IMpurity B HCl

Cat. No.: B12103944
M. Wt: 341.4 g/mol
InChI Key: QAQIPFPQZRXDMA-UHFFFAOYSA-N
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Description

Paroxetine hydrochloride hemihydrate impurity B hydrochloride is a chemical compound related to paroxetine, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Paroxetine hydrochloride hemihydrate impurity B hydrochloride is one of the impurities that can be found during the synthesis or degradation of paroxetine hydrochloride hemihydrate .

Preparation Methods

The preparation of paroxetine hydrochloride hemihydrate impurity B hydrochloride involves several synthetic routes and reaction conditions. The synthesis of paroxetine itself starts with the coupling of arecoline and 1-bromo-4-fluorobenzene to form the racemic core structure. This process involves the use of metal alkoxides, which can lead to defluorination and the formation of various impurities . The industrial production of paroxetine hydrochloride hemihydrate impurity B hydrochloride typically involves the use of specific reagents and conditions to isolate and purify the impurity from the main product .

Scientific Research Applications

Paroxetine hydrochloride hemihydrate impurity B hydrochloride has several scientific research applications. In chemistry, it is used to study the synthesis and degradation pathways of paroxetine and its related compounds. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of paroxetine, as well as its potential side effects and interactions with other drugs . In industry, it is used to ensure the quality and purity of paroxetine hydrochloride hemihydrate by identifying and quantifying impurities .

Mechanism of Action

The mechanism of action of paroxetine hydrochloride hemihydrate impurity B hydrochloride is related to its parent compound, paroxetine. Paroxetine works by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain. This increases the levels of serotonin in the synaptic cleft, which helps to alleviate symptoms of depression and anxiety . The molecular targets of paroxetine include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into the presynaptic neuron .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine

InChI

InChI=1S/C20H23NO4/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18,21H,8-9,11-13H2,1H3

InChI Key

QAQIPFPQZRXDMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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